1-Fenilpirrolidin-3-amina

Descripción general

Descripción

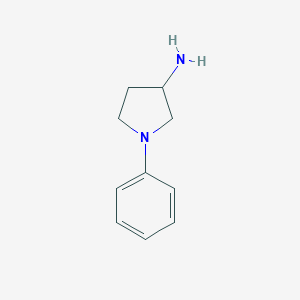

1-Phenylpyrrolidin-3-amine is an organic compound with the molecular formula C10H14N2 It is a heterocyclic amine, characterized by a pyrrolidine ring substituted with a phenyl group and an amine group at the third position

Aplicaciones Científicas De Investigación

Antiseizure Activity

Recent studies have highlighted the potential of 1-phenylpyrrolidin-3-amine derivatives as antiseizure medications. A series of compounds derived from this amine have been synthesized and evaluated for their efficacy in animal models of epilepsy. The results indicated that specific derivatives exhibited significant protective effects against seizures induced by pentylenetetrazole (PTZ), suggesting a promising avenue for developing new antiepileptic drugs .

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic properties. A study synthesized a pivalate-based Michael product derived from 1-phenylpyrrolidin-3-amine, which demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and showed promise in reducing inflammation in vivo. This suggests that derivatives of 1-phenylpyrrolidin-3-amine could serve as effective treatments for conditions involving chronic pain and inflammation .

Pharmacodynamics

The pharmacodynamic properties of 1-phenylpyrrolidin-3-amine are being explored through various assays to understand its interaction with biological targets. For instance, the modulation of the transient receptor potential vanilloid type 1 (TRPV1) channel has been identified as a significant mechanism through which these compounds may exert their analgesic effects. This channel is known to play a crucial role in pain perception and inflammatory responses .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 1-phenylpyrrolidin-3-amine derivatives to various targets, including COX enzymes and TRPV1. These computational analyses provide insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds, aiding in the design of more potent analogs .

Case Studies and Research Findings

Mecanismo De Acción

Target of Action

1-Phenylpyrrolidin-3-amine is a chemical analog of the natural antifungal compound pyrrolnitrin . The primary targets of this compound are fungal hybrid histidine kinases (HHKs) . HHKs are key components of the osmotic signal transduction pathway in fungi .

Mode of Action

The compound interacts with its targets by binding to the class III HHKs . This binding mimics an osmotic stress, leading to the activation of the Os-2/Hog1 MAPK . This activation triggers multiple downstream reactions, such as activation of H±ATPase, K±influx, and glycerol biosynthesis, leading to increased intracellular turgor .

Biochemical Pathways

The activation of the osmotic signal transduction pathway by 1-Phenylpyrrolidin-3-amine leads to a series of biochemical changes. These include membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites . These changes result in hyphal swelling and burst .

Result of Action

The result of the action of 1-Phenylpyrrolidin-3-amine is the disruption of normal fungal cell function. The changes in membrane potential and metabolism, along with the accumulation of metabolites, lead to hyphal swelling and eventually cell burst . This effectively inhibits the growth of the fungus.

Action Environment

The action, efficacy, and stability of 1-Phenylpyrrolidin-3-amine can be influenced by various environmental factors. For instance, the compound’s activity was found to be stable for 30 days in the soil but sensitive to light decomposition . Therefore, the environment in which the compound is used can significantly impact its effectiveness.

Métodos De Preparación

1-Phenylpyrrolidin-3-amine can be synthesized through several methods. One common synthetic route involves the cyclization of N-phenyl-3-aminopropylamine. This reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the pyrrolidine ring. Another method involves the reduction of 1-phenyl-3-pyrrolidinone using reducing agents such as lithium aluminum hydride. Industrial production methods often employ these synthetic routes with optimizations to increase yield and purity .

Análisis De Reacciones Químicas

1-Phenylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or amides, depending on the oxidizing agent used.

Reduction: Reduction reactions typically yield secondary amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides

Comparación Con Compuestos Similares

1-Phenylpyrrolidin-3-amine is unique due to its specific structural features. Similar compounds include:

Pyrrolidine: A simpler structure without the phenyl group, used widely in organic synthesis.

Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.

Phenylpyrrolidine: Similar structure but lacks the amine group, affecting its chemical reactivity and biological activity. The presence of both the phenyl and amine groups in 1-Phenylpyrrolidin-3-amine contributes to its unique properties and applications .

Actividad Biológica

1-Phenylpyrrolidin-3-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure, characterized by a five-membered pyrrolidine ring with a phenyl group and an amine group, allows it to interact with various biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

1-Phenylpyrrolidin-3-amine has the following chemical properties:

- Molecular Formula : CHN

- Molecular Weight : Approximately 162.23 g/mol

- Boiling Point : 276.6 °C

- Density : 1.07 g/cm³

The compound's structure facilitates its participation in various chemical reactions, which is essential for its application in organic synthesis and potential therapeutic uses.

The biological activity of 1-phenylpyrrolidin-3-amine is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may influence dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and motor functions. The compound has been studied for its potential role as a central nervous system stimulant, particularly in conditions such as attention deficit hyperactivity disorder (ADHD) and depression.

Biological Activity and Therapeutic Potential

1-Phenylpyrrolidin-3-amine exhibits several biological activities:

-

Neuropharmacological Effects :

- Studies have shown that derivatives of this compound can modulate neurotransmitter pathways, suggesting a potential for treating neurological disorders.

- Interaction studies indicate binding affinity to dopamine and norepinephrine receptors, which are pivotal in mood regulation and cognitive function.

- Anticonvulsant Properties :

- Anti-inflammatory Activity :

Case Studies and Research Findings

Several studies have focused on the biological activity of 1-phenylpyrrolidin-3-amine and its derivatives:

Synthesis and Derivatives

The synthesis of 1-phenylpyrrolidin-3-amine typically involves methods such as the Buchwald-Hartwig reaction, where aryl bromides react with N-Boc-protected pyrrolidine derivatives to yield the desired amine . The versatility of this compound allows for further functionalization, leading to various derivatives that may enhance its biological activity.

Propiedades

IUPAC Name |

1-phenylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMJIPNTKASYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464663 | |

| Record name | 1-phenylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18471-41-5 | |

| Record name | 1-Phenyl-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18471-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.